molecular formula C10H14O B170094 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one CAS No. 103386-85-2

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one

Cat. No.: B170094
CAS No.: 103386-85-2
M. Wt: 150.22 g/mol
InChI Key: GKZKZITYBMINAL-UHFFFAOYSA-N
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Description

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one is a complex organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. Subsequent steps may include methylation and oxidation to introduce the dimethyl groups and the ketone functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one is unique due to its specific tricyclic structure and the presence of both dimethyl groups and a ketone functionality. This combination of features makes it a valuable compound for studying the reactivity and properties of tricyclic systems .

Properties

IUPAC Name

1,5-dimethyltricyclo[3.3.0.02,7]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-4-3-7-6(8(9)11)5-10(7,9)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZKZITYBMINAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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